REACTION_CXSMILES
|
Cl.[N:2]1([CH2:7][CH:8]([CH3:14])[O:9][CH2:10][C:11]([OH:13])=[O:12])[CH:6]=[CH:5][N:4]=[CH:3]1.[Na].O[C:17](P(O)(=O)O)(P(O)(=O)O)COC(C)CN1C=CN=C1.[CH2:36]1O[CH:37]1C>>[N:2]1([CH:7]([CH3:17])[CH2:8][OH:9])[CH:6]=[CH:5][N:4]=[CH:3]1.[CH2:36]([O:12][C:11](=[O:13])[CH2:10][O:9][CH:8]([CH3:14])[CH2:7][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1)[CH3:37] |f:0.1,^1:14|
|
Name
|
5-(imidazol-1-yl)-4-methyl-3-oxa-pentanoic acid-hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1(C=NC=C1)CC(OCC(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
imidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(COC(CN1C=NC=C1)C)(P(O)(=O)O)P(O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared in the following manner
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C(CO)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COC(CN1C=NC=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |